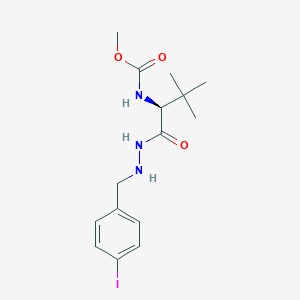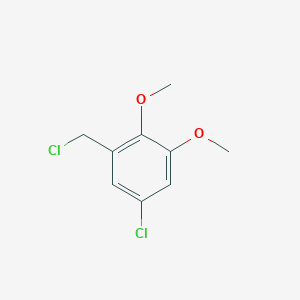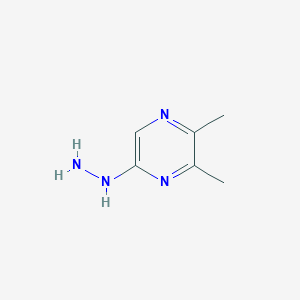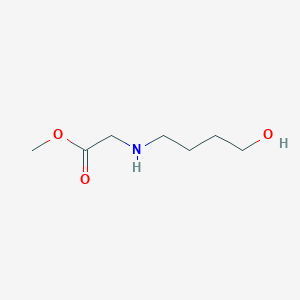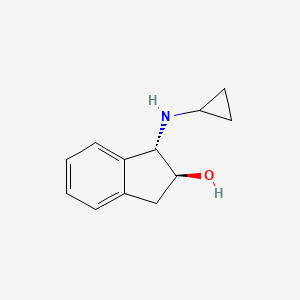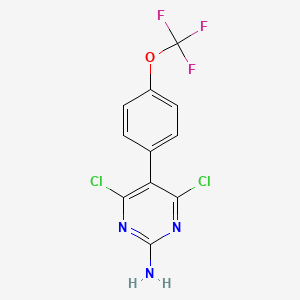
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H6Cl2F3N3O It is known for its unique structural features, which include a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a trifluoromethoxyphenyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloropyrimidine and 4-(trifluoromethoxy)aniline.
Coupling Reaction: The key step involves a coupling reaction between 4,6-dichloropyrimidine and 4-(trifluoromethoxy)aniline.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 100°C) to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield a corresponding aminopyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: This compound shares a similar pyrimidine core but lacks the chlorine and trifluoromethoxy substituents.
4,6-Dichloro-2-aminopyrimidine: This compound has chlorine atoms at positions 4 and 6 but lacks the trifluoromethoxyphenyl group.
Uniqueness
4,6-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and trifluoromethoxy substituents, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H6Cl2F3N3O |
|---|---|
Molekulargewicht |
324.08 g/mol |
IUPAC-Name |
4,6-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H6Cl2F3N3O/c12-8-7(9(13)19-10(17)18-8)5-1-3-6(4-2-5)20-11(14,15)16/h1-4H,(H2,17,18,19) |
InChI-Schlüssel |
CJXMGWRWGHJYMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2Cl)N)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


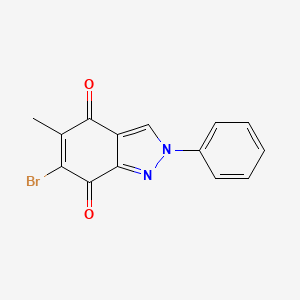
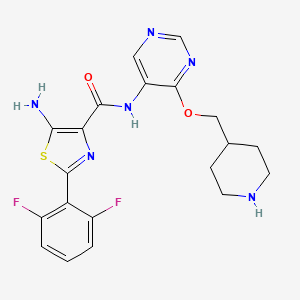
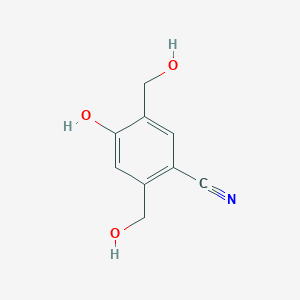
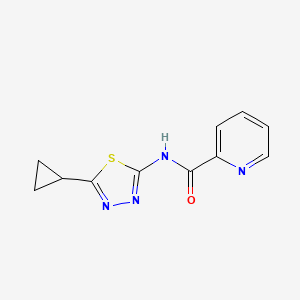
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
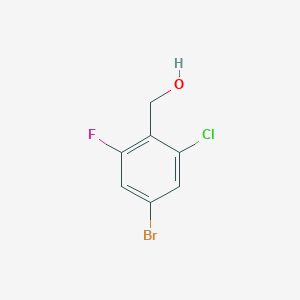
![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)

